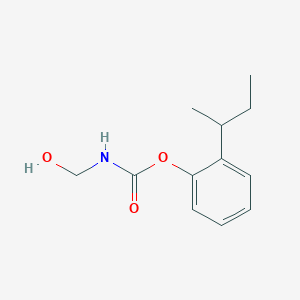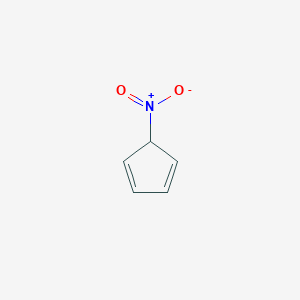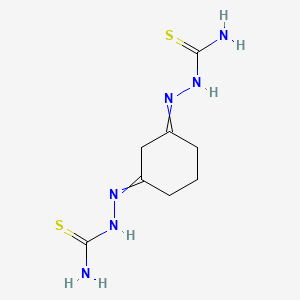
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-(Butan-2-yl)phenol with a carbamoyl chloride derivative in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates often involves the use of efficient and scalable methods. One-pot reactions, where multiple steps are combined into a single reaction vessel, are commonly employed. For example, the reaction of carbonylimidazolide with a nucleophile in water can produce carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex molecules and as a protecting group for amines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
Fenobucarb: A carbamate insecticide with similar structural features.
Methyl carbamate: Another carbamate compound used in various applications.
Uniqueness
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming various derivatives .
Propiedades
Número CAS |
61073-18-5 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(2-butan-2-ylphenyl) N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-9(2)10-6-4-5-7-11(10)16-12(15)13-8-14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) |
Clave InChI |
MJBFTAFPVIRCOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1OC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)




![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)



![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
